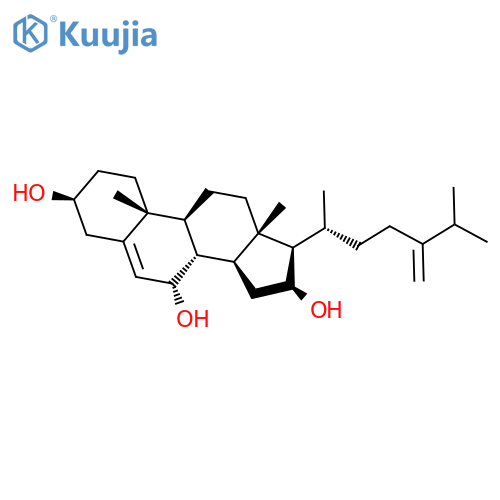

Cas no 289054-34-8 (Ergosta-5,24(28)-diene-3,7,16-triol)

289054-34-8 structure

商品名:Ergosta-5,24(28)-diene-3,7,16-triol

Ergosta-5,24(28)-diene-3,7,16-triol 化学的及び物理的性質

名前と識別子

-

- Ergosta-5,24(28)-diene-3,7,16-triol,(3b,7a,16b)- (9CI)

- (3β,7α,16β,20R)-Ergosta-5,24(28)-diene-3,7,16-triol

- ERGOSTA-5,24(28)-DIENE-3,7,16-TRIOL

- [ "" ]

- 10,13-Dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-c

- AKOS032962135

- FS-9720

- Ergosta-5,24(28)-diene-3,7,16-triol, (3,7,16)-

- (3S,7S,8S,9S,10R,13S,14S,16S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol

- Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- (9CI)

- 289054-34-8

- Ergosta-5,24(28)-diene-3,7,16-triol

-

- インチ: 1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3

- InChIKey: TYAFBMTZMSJDIO-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])C2([H])C3([H])C([H])(C([H])=C4C([H])([H])C([H])(C([H])([H])C([H])([H])C4(C([H])([H])[H])C3([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C1([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C(=C([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 430.34500

- どういたいしつりょう: 430.34469533g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 726

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7

- 疎水性パラメータ計算基準値(XlogP): 6.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 556.8±50.0 °C at 760 mmHg

- フラッシュポイント: 232.4±24.7 °C

- PSA: 60.69000

- LogP: 5.49640

- じょうきあつ: 0.0±3.4 mmHg at 25°C

Ergosta-5,24(28)-diene-3,7,16-triol セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Ergosta-5,24(28)-diene-3,7,16-triol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E73600-5mg |

(3β,7α,16β,20R)-Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | ,HPLC≥98% | 5mg |

¥5760.0 | 2023-09-07 | |

| TargetMol Chemicals | TN3982-1 mL * 10 mM (in DMSO) |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4140 | 2023-09-15 | |

| TRC | E262250-1mg |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 1mg |

$ 885.00 | 2022-06-02 | ||

| TRC | E262250-2.5mg |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 2.5mg |

$ 1440.00 | 2022-06-02 | ||

| TRC | E262250-5mg |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 5mg |

$ 2930.00 | 2022-06-02 | ||

| TargetMol Chemicals | TN3982-5mg |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 5mg |

¥ 4040 | 2024-07-20 | ||

| TargetMol Chemicals | TN3982-5 mg |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 98% | 5mg |

¥ 4,040 | 2023-07-11 | |

| A2B Chem LLC | AB35932-5mg |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 97.5% | 5mg |

$719.00 | 2024-04-20 | |

| TargetMol Chemicals | TN3982-1 ml * 10 mm |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 1 ml * 10 mm |

¥ 4140 | 2024-07-24 | ||

| TargetMol Chemicals | TN3982-5mg |

Ergosta-5,24(28)-diene-3,7,16-triol |

289054-34-8 | 5mg |

¥ 4040 | 2024-07-24 |

Ergosta-5,24(28)-diene-3,7,16-triol 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

289054-34-8 (Ergosta-5,24(28)-diene-3,7,16-triol) 関連製品

- 521-10-8(Methandriol)

- 1963-03-7(Androst-5-ene-3,17-diol,(3b,17a)-)

- 1188281-99-3(2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-)

- 1156-92-9(4-Androstenediol)

- 965-90-2(ethylestrenol)

- 432-60-0(Allylestrenol)

- 17954-98-2(22a-Hydroxy Cholesterol)

- 113626-76-9((8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol)

- 521-17-5(Androstenediol)

- 19793-20-5(19-Norandrostenediol)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:289054-34-8)Ergosta-5,24(28)-diene-3,7,16-triol

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ